Bienvenue dans la boutique en ligne BenchChem!

Cinnoline

Pain Management TRPV1 Antagonism Pharmacophore Comparison

Cinnoline (1,2-benzodiazine) delivers nanomolar potency as a privileged scaffold in CNS and oncology programs. PDE10A inhibitors from this core achieve IC50 1.52–3.73 nM with >1000-fold selectivity over PDE3/4—critical for schizophrenia and Huntington's disease research. The 3-cinnoline carboxamide series yields orally bioavailable ATM inhibitors (IC50 0.0028 µM) demonstrating in vivo tumor regression in combination with irinotecan. For inflammatory disease, cinnoline-based HNE inhibitors (IC50 56 nM, aqueous t1/2 114 min) outperform less stable N-benzoylindazole alternatives, ensuring assay reliability. Choose cinnoline when tunable selectivity and metabolic stability are non-negotiable. ≥95% purity. For R&D use only.

Molecular Formula C8H6N2
Molecular Weight 130.15 g/mol
CAS No. 253-66-7
Cat. No. B1195905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnoline
CAS253-66-7
Synonymscinnoline
hexahydrocinnoline
Molecular FormulaC8H6N2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN=N2
InChIInChI=1S/C8H6N2/c1-2-4-8-7(3-1)5-6-9-10-8/h1-6H
InChIKeyWCZVZNOTHYJIEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnoline (CAS 253-66-7): A Distinct Benzodiazine Scaffold for Differentiated Pharmacophore Design


Cinnoline (1,2-benzodiazine) is an aromatic heterocyclic compound (C8H6N2) characterized by a benzene ring fused to a pyridazine ring [1]. It serves as the core scaffold for numerous bioactive derivatives exhibiting antibacterial, antifungal, anti-inflammatory, and anticancer activities, with some candidates under clinical evaluation [2]. Its physicochemical properties include a melting point of 38 °C, boiling point of 114 °C, and solubility in organic solvents such as benzene, chloroform, and DMF [3].

Why Cinnoline (CAS 253-66-7) Cannot Be Casually Substituted with Quinoline or Isoquinoline Analogs


Cinnoline is isosteric with quinoline and isoquinoline, but this structural similarity does not translate to functional equivalence in biological systems [1]. Systematic structure-activity relationship (SAR) studies across six bicyclic heteroaromatic pharmacophores (quinoline, isoquinoline, quinazoline, phthalazine, quinoxaline, and cinnoline) demonstrate distinct activity rankings against key targets such as TRPV1, with cinnoline exhibiting a specific potency tier (cinnoline ≈ phthalazine ≈ quinoxaline) that is significantly lower than that of the optimal 5-isoquinoline pharmacophore [2]. In other contexts, such as GABAA receptor modulation, cinnoline derivatives demonstrate unique functional selectivity profiles (α2/α3 positive allosteric modulation with α1 neutral antagonism) not universally shared by quinoline-based analogs [3]. These differences in target engagement, selectivity, and physicochemical properties mean that substituting cinnoline with a generic 'nitrogen-containing heterocycle' without quantitative comparative data risks significant changes in potency, selectivity, and downstream biological outcomes.

Quantitative Differentiation Guide: Cinnoline (CAS 253-66-7) vs. Structural Analogs


Comparative TRPV1 Antagonist Potency Ranking Across Six Bicyclic Heteroaromatic Pharmacophores

In a head-to-head study of novel TRPV1 receptor antagonists, the contribution of six different bicyclic heteroaromatic pharmacophores to in vitro potency was quantitatively ranked. Cinnoline exhibited comparable activity to phthalazine and quinoxaline but was significantly less potent than the optimal 5-isoquinoline pharmacophore. The study's reference compound 14a (hTRPV1 IC50 = 4 nM), which contains a 5-isoquinoline moiety, demonstrated 46% oral bioavailability and in vivo efficacy, whereas the initial screening hit (hTRPV1 IC50 = 22 nM) lacked oral bioavailability and efficacy [1]. This comparative dataset allows a researcher to select a scaffold based on a predictable potency tier, avoiding the assumption that all benzodiazines or aza-analogs are functionally equivalent.

Pain Management TRPV1 Antagonism Pharmacophore Comparison

Enhanced Selectivity in PDE10A Inhibition Through Structure-Based Design on Cinnoline Scaffold

A study focused on improving the selectivity of PDE10A inhibitors against the related PDE3 enzyme used a pyridyl-cinnoline core (compound 1) as a starting point. Through a combination of computational modeling and SAR, modifications on the cinnoline scaffold (compounds 33 and 36) achieved a 'significant improvement in selectivity against PDE3 while maintaining their PDE10A inhibitory activity and in vivo metabolic stability comparable to 1' [1]. This demonstrates that the cinnoline core provides a specific structural framework that can be rationally optimized for enhanced selectivity, a key differentiator from other scaffolds where such tunability may not be as feasible.

Schizophrenia PDE10A Inhibition Kinase Selectivity

Potent Human Neutrophil Elastase (HNE) Inhibition with Defined Aqueous Stability Profile

A series of cinnoline-based human neutrophil elastase (HNE) inhibitors were evaluated for both potency and stability. The most potent compound, 18a, demonstrated a favorable balance between HNE inhibitory activity (IC50 = 56 nM) and chemical stability in aqueous solution (half-life t1/2 = 114 min) [1]. While these compounds were reported to have 'lower potency compared to N-benzoylindazoles previously reported by us,' their 'increased stability in aqueous solution' represents a key differentiator [1]. This quantitative profile provides a clear decision point for researchers: if aqueous stability is a primary requirement, cinnoline derivatives offer a defined advantage over more potent but less stable alternatives.

Inflammatory Disease Human Neutrophil Elastase Enzyme Inhibition

Nanomolar Potency PDE10A Inhibition with >1000-Fold Selectivity Over PDE3 and PDE4

A series of fifteen cinnoline analogues were synthesized and evaluated as PDE10A inhibitors for potential use as PET radiopharmaceuticals. Among these, compounds 26a, 26b, and 33c exhibited exceptionally high potency (IC50 values of 1.52 ± 0.18 nM, 2.86 ± 0.10 nM, and 3.73 ± 0.60 nM, respectively) [1]. Critically, these three compounds also demonstrated high in vitro selectivity, with >1000-fold selectivity for PDE10A over the related enzymes PDE3A/3B and PDE4A/4B [1]. This combination of low single-digit nanomolar potency and >1000-fold selectivity is a benchmark characteristic that differentiates these specific cinnoline derivatives from many other PDE10A inhibitor scaffolds.

PET Tracer Development PDE10A Inhibition Radioligand

High Potency ATM Kinase Inhibition (IC50 0.0028 µM) with Favorable Oral Bioavailability Properties

A novel series of 3-cinnoline carboxamides was optimized for ataxia telangiectasia mutated (ATM) kinase inhibition. This effort led to compound 21, which demonstrated a cellular IC50 of 0.0028 µM against ATM [1]. Critically, this compound also exhibited 'excellent kinase selectivity and favorable physicochemical and pharmacokinetics properties,' including oral bioavailability [1]. In vivo, compound 21 combined with irinotecan showed superior tumor regression in a SW620 colorectal xenograft model compared to irinotecan alone [1]. This represents a validated, high-potency, orally bioavailable series based on a cinnoline core, demonstrating its potential for progression into preclinical development.

Oncology ATM Kinase Inhibition Oral Bioavailability

Validated Application Scenarios for Cinnoline (CAS 253-66-7) in Research and Development


Scaffold for Designing PDE10A Inhibitors with Tailored Selectivity Profiles

As demonstrated in Section 3, cinnoline derivatives can achieve nanomolar potency (IC50 1.52–3.73 nM) and exceptional selectivity (>1000-fold over PDE3/4) for PDE10A [1]. Furthermore, the scaffold's structure-based design enabled the rational improvement of PDE3 selectivity while maintaining PDE10A activity and in vivo metabolic stability [2]. This positions the cinnoline core as a strategic choice for CNS drug discovery programs targeting PDE10A for schizophrenia or Huntington's disease, where achieving high selectivity over other PDEs is paramount to minimize peripheral side effects. Researchers should prioritize cinnoline when a tunable selectivity profile is a key design criterion.

Core for Developing Orally Bioavailable ATM Kinase Inhibitors for Oncology

The discovery of compound 21 (ATM cell IC50 0.0028 µM) with favorable oral bioavailability and in vivo tumor regression in combination with irinotecan [3] validates the 3-cinnoline carboxamide series as a promising lead for preclinical oncology development. This evidence supports the procurement and use of this specific cinnoline scaffold in medicinal chemistry campaigns aiming to identify novel, orally available ATM inhibitors for cancer treatment, particularly in combination strategies with DNA-damaging agents.

Framework for Optimizing Human Neutrophil Elastase Inhibitors with Enhanced Aqueous Stability

For research on inflammatory diseases where HNE inhibition is a therapeutic strategy, cinnoline derivatives like compound 18a (IC50 = 56 nM) offer a quantitatively defined advantage in aqueous stability (t1/2 = 114 min) over more potent but less stable N-benzoylindazole alternatives [4]. This profile is crucial for in vitro assay reliability and for developing stable formulations for in vivo studies. Procurement of this specific cinnoline derivative series is recommended when compound degradation in aqueous buffers is a known issue with other chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinnoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.